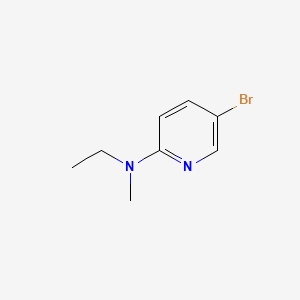

5-bromo-N-ethyl-N-methylpyridin-2-amine

Descripción general

Descripción

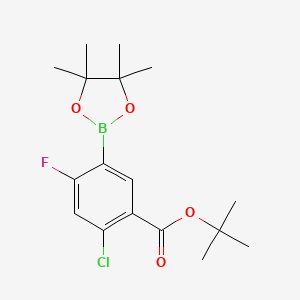

5-bromo-N-ethyl-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1197294-56-6 . It has a molecular weight of 215.09 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular structure of 5-bromo-N-ethyl-N-methylpyridin-2-amine is represented by the InChI Code: 1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The specific chemical reactions involving 5-bromo-N-ethyl-N-methylpyridin-2-amine were not found in the search results. For a detailed analysis of the chemical reactions, it’s recommended to refer to the peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

5-bromo-N-ethyl-N-methylpyridin-2-amine has a molecular weight of 215.09 . It is typically stored at room temperature and is available in liquid form .Aplicaciones Científicas De Investigación

Applications in Environmental and Health Safety

- Biogenic Amines in Food Safety : Studies have focused on the role of biogenic amines in food safety, particularly in fish, where they are considered in the context of intoxication, spoilage, and the formation of nitrosamines. These studies highlight the significance of biogenic amines in determining food quality and safety, with implications for regulatory standards and public health (Bulushi et al., 2009).

Advanced Oxidation Processes for Environmental Remediation

- Degradation of Nitrogen-Containing Hazardous Compounds : Research on advanced oxidation processes (AOPs) emphasizes their efficacy in degrading recalcitrant nitrogen-containing compounds, including amines and azo dyes, in environmental matrices. This work underscores the potential of AOPs in mitigating environmental pollution by efficiently breaking down complex organic pollutants (Bhat & Gogate, 2021).

Biomedical Research and Drug Development

- Carcinogen Metabolites in Tobacco Research : Investigations into human urinary carcinogen metabolites offer insights into the connections between tobacco use and cancer. These studies identify specific nitrosamines and their metabolites as biomarkers, which are crucial for understanding carcinogenic exposure and risk, potentially guiding therapeutic and preventive strategies in oncology (Hecht, 2002).

Surface Chemistry and Material Science

- Amine-Functionalized Materials for CO2 Capture : Research on amine-functionalized metal–organic frameworks (MOFs) has been directed towards their application in CO2 capture and separation technologies. These materials exhibit strong interactions with CO2, attributed to the basic nature of amine groups, making them promising candidates for addressing climate change and energy sustainability challenges (Lin, Kong, & Chen, 2016).

Analytical Chemistry

- Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction, crucial for the analysis of amino acids, peptides, and proteins, serves as a foundational technique in both agricultural and biomedical sciences. This review highlights its applications across various fields, demonstrating the versatility and importance of amino acid analysis in scientific research (Friedman, 2004).

Safety And Hazards

The safety information for 5-bromo-N-ethyl-N-methylpyridin-2-amine indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The Material Safety Data Sheet (MSDS) provides more detailed safety and hazard information .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQKVZZOLPQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

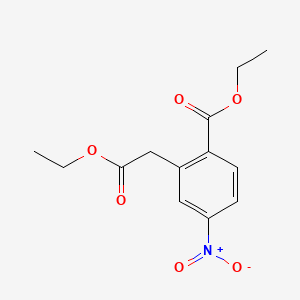

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

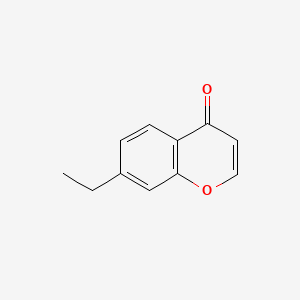

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)

![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)

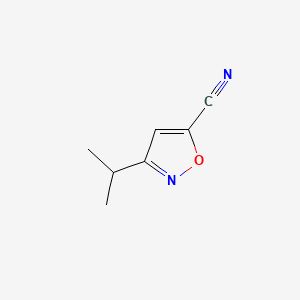

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)